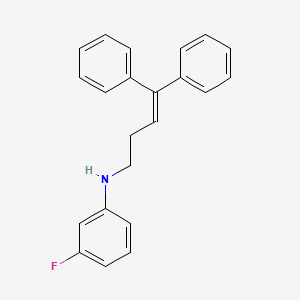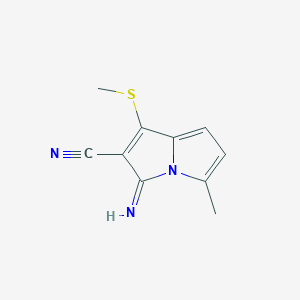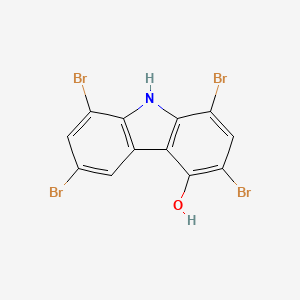
9H-Carbazol-4-ol, 1,3,6,8-tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazol-4-ol, 1,3,6,8-tetrabromo-: is a polyhalogenated carbazole derivative Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their versatile applications in organic synthesis, materials science, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-4-ol, 1,3,6,8-tetrabromo- typically involves the bromination of carbazole derivatives. One common method is the reaction of carbazole with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis and purification processes. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the brominated carbazole to less brominated or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Less brominated carbazole derivatives.
Substitution: Carbazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel materials with unique electronic and optical properties .
Biology:
- Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine:
- Investigated for its potential use in drug development due to its ability to interact with various biological targets .
Industry:
Mechanism of Action
The mechanism of action of 9H-Carbazol-4-ol, 1,3,6,8-tetrabromo- involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR) and hypoxia-inducible factor-1 (HIF-1) pathways. The compound can induce the activity of HIF-1α, leading to the upregulation of target genes like vascular endothelial growth factor (VEGF) and erythropoietin. This interaction promotes angiogenesis and may contribute to cardiovascular toxicity .
Comparison with Similar Compounds
1,3,6,8-Tetramethyl-carbazole: A derivative with methyl groups instead of bromine atoms, used in thermally activated delayed fluorescence emitters.
4-Hydroxycarbazole: A hydroxylated carbazole derivative with different reactivity and applications.
3,6-Di-tert-butyl-9-(4-aminophenyl)carbazole: A carbazole derivative with tert-butyl and amino groups, used in various organic synthesis applications.
Uniqueness: The presence of multiple bromine atoms enhances its ability to participate in diverse chemical reactions and interact with biological targets .
Properties
CAS No. |
874672-39-6 |
|---|---|
Molecular Formula |
C12H5Br4NO |
Molecular Weight |
498.79 g/mol |
IUPAC Name |
1,3,6,8-tetrabromo-9H-carbazol-4-ol |
InChI |
InChI=1S/C12H5Br4NO/c13-4-1-5-9-11(17-10(5)6(14)2-4)7(15)3-8(16)12(9)18/h1-3,17-18H |
InChI Key |
VMXZKCQDJWPFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3O)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


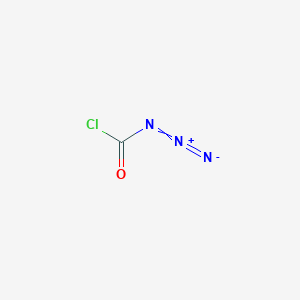
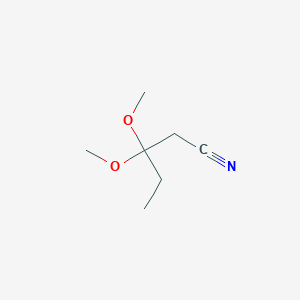
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)
![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)
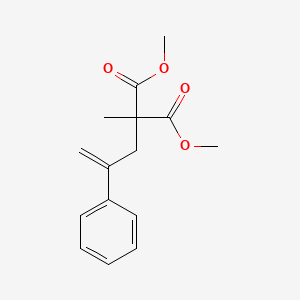

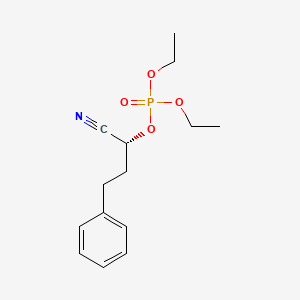
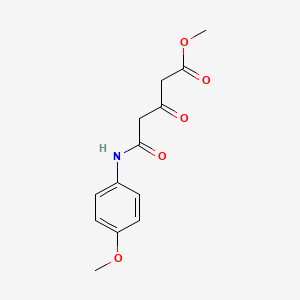
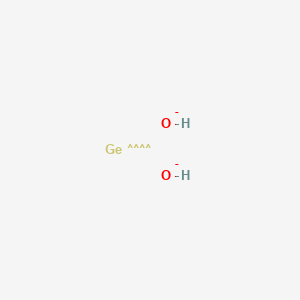
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)


